Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 115913-32-1
VCID: VC2455951
InChI: InChI=1S/C9H12O4/c1-12-6(10)8-3-9(4-8,5-8)7(11)13-2/h3-5H2,1-2H3
SMILES: COC(=O)C12CC(C1)(C2)C(=O)OC
Molecular Formula: C9H12O4
Molecular Weight: 184.19 g/mol

Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate

CAS No.: 115913-32-1

Cat. No.: VC2455951

Molecular Formula: C9H12O4

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate - 115913-32-1

Specification

CAS No. 115913-32-1
Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
IUPAC Name dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Standard InChI InChI=1S/C9H12O4/c1-12-6(10)8-3-9(4-8,5-8)7(11)13-2/h3-5H2,1-2H3
Standard InChI Key TWMHLEILGHXLSY-UHFFFAOYSA-N
SMILES COC(=O)C12CC(C1)(C2)C(=O)OC
Canonical SMILES COC(=O)C12CC(C1)(C2)C(=O)OC

Introduction

Fundamental Characteristics and Properties

Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate, with the molecular formula C₉H₁₂O₄ and a molecular weight of 184.19, is characterized by its distinctive bicyclic structure. This compound represents an important class of bridged hydrocarbons with significant structural rigidity and unique spatial arrangement. At room temperature, the compound exists as a solid, specifically appearing as a white to light yellow powder or crystalline substance . Based on careful analytical studies, the compound demonstrates a well-defined melting point range between 90.0°C and 94.0°C, with the most precise measurement indicating a melting point of 92°C .

The compound is formally known by several synonyms including 1,3-dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid dimethyl ester, and 1,1'-bicyclo pentane-1,3-dicarboxylic acid dimethyl ester . For cataloging and regulatory purposes, it has been assigned the Chemical Abstracts Service Registry Number (CAS RN) 115913-32-1 .

The structural backbone of this compound consists of a bicyclo[1.1.1]pentane core with two carboxylate methyl ester groups positioned at the 1,3-positions. This arrangement creates a rigid three-dimensional framework that contributes to its distinct chemical behavior and reactivity patterns.

Physical and Chemical Properties

Physical Properties

The physical properties of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate have been extensively characterized through various analytical techniques. A comprehensive overview of these properties is presented in the following table:

PropertyValueReference
Physical State (20°C)Solid
AppearanceWhite to light yellow powder/crystal
Melting Point90.0-94.0°C (precise: 92°C)
Boiling Point233.8±20.0°C (Predicted)
Density1.369±0.06 g/cm³ (Predicted)
Molecular Weight184.19 g/mol
Molecular FormulaC₉H₁₂O₄

The compound is typically stored at room temperature, though for optimal preservation, storage in a cool, dark place below 15°C is recommended . This recommendation aligns with standard practices for preserving similar ester-containing compounds.

Chemical Properties and Reactivity

Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate possesses several notable chemical properties that influence its reactivity. The compound features two carboxylate methyl ester groups that can undergo typical ester reactions, including hydrolysis, transesterification, and reduction. The rigid bicyclic structure imposes conformational constraints that affect the reactivity patterns and approach trajectories for incoming reagents.

One particularly interesting aspect of this compound's chemistry is its susceptibility to direct fluorination reactions. When subjected to appropriate fluorinating conditions, the compound can yield a remarkable array of bridge-fluorinated derivatives. Research has demonstrated that direct fluorination can produce 14 of the 15 possible bridge-fluorinated bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives . These fluorinated derivatives exhibit distinctive spectroscopic properties and increased molecular strain, which fundamentally alters their reactivity profiles and potential applications.

Synthesis Methods

Traditional Synthetic Approaches

The synthesis of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate traditionally begins with [1.1.1]propellane as a key intermediate. The [1.1.1]propellane itself requires careful preparation due to its high strain energy and reactivity. An improved synthetic procedure for [1.1.1]propellane has facilitated more efficient access to the target diester compound . The general synthetic pathway involves the addition of appropriate reagents to [1.1.1]propellane followed by esterification of the resulting dicarboxylic acid.

Modern Large-Scale Synthesis

Significant advancements have been made in developing scalable synthesis methods for this compound. A noteworthy approach involves flow photochemical addition of propellane to diacetyl, which efficiently constructs the bicyclo[1.1.1]pentane (BCP) core on a kilogram scale within a single day . This method represents a substantial improvement in terms of scalability and efficiency compared to traditional batch processes.

The resulting diketone intermediate can be subsequently converted to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid through a haloform reaction performed in batch conditions, yielding multigram quantities of the diacid . The final esterification step produces the desired dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate.

Patented Synthesis Method

A detailed preparation method has been documented in patent literature (CN105294442A), which addresses industrial synthesis challenges. According to this patent, the synthesis can be performed as follows:

  • Compound 1 (100g, 0.8mol), 18-crown-6 ether (5g), and pinacol (8g) are dissolved in bromoform (400g).

  • Sodium hydroxide solution (30% by mass, 1.0 L) is added dropwise at 10-25°C.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • After concentration, purification by column chromatography yields compound 2 (168g) with a yield of 70.7% .

The process continues with additional steps involving treatment with methyllithium in tetrahydrofuran under controlled temperature conditions to complete the synthesis . This patented method offers a practical approach for industrial-scale production of the compound.

Structural Analysis and Spectroscopic Properties

NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural features of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate. The compound's NMR profile confirms its unique three-dimensional arrangement and provides a fingerprint for identification and purity assessment .

The partially fluorinated derivatives of this compound exhibit a wide range of chemical shifts and long-range coupling constants in their ¹H, ¹³C, and ¹⁹F NMR spectra . These spectroscopic parameters have been found to correlate well with theoretical calculations performed using advanced computational methods such as GIAO-RHF/6-31G*//RHF/6-31G* and GIAO-RHF/6-31G*//MP2/6-31G* for chemical shifts, and EOM-CCSD/6-311G*//MP2/6-311G* for coupling constants .

Molecular Strain and Structural Peculiarities

The bicyclo[1.1.1]pentane skeleton possesses inherent strain due to its rigid cage-like structure. Fluorination of the bridges introduces additional strain into the molecule, which can be as high as 33-35 kcal/mol for hexasubstituted derivatives . Three specific arrangements of fluorine substituents have been identified as particularly strain-rich: geminal, proximate, and W-related configurations .

The calculated geometries of fluorinated derivatives reflect substitution patterns in a manner consistent with Bent's rules, demonstrating how electronic effects influence molecular geometry in these systems . This relationship between electronic structure and molecular geometry provides valuable insights for rational design of functionalized derivatives.

Chemical Transformations and Derivative Synthesis

Fluorination Reactions

Direct fluorination of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate represents one of the most extensively studied transformations of this compound. This process yields a diverse array of bridge-fluorinated derivatives with varying degrees and patterns of fluorination . These fluorinated compounds can be isolated by preparative gas chromatography and have been thoroughly characterized through spectroscopic methods.

The fluorinated derivatives exhibit interesting spectroscopic properties, particularly in their ¹⁹F NMR spectra. The proximate ⁴J(F,F) coupling constants are notably large (50-100 Hz) and demonstrate an inverse linear relationship with the calculated F-F distance in the range of 2.43-2.58 Å . This relationship provides a useful tool for structural analysis and confirmation of substitution patterns.

Transformations to Functional Building Blocks

The bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be derived from the dimethyl ester through hydrolysis, serves as a versatile precursor for various functional building blocks. Gram-scale transformations of the diacid have been demonstrated to produce diverse bicyclo[1.1.1]pentane-containing structures including alcohols, acids, amines, trifluoroborates, and amino acids .

These transformations significantly expand the utility of bicyclo[1.1.1]pentane-based compounds in medicinal chemistry and materials science applications. The rigid, three-dimensional scaffold provides unique spatial arrangements of functional groups that can impart distinctive properties to the resulting molecules.

Applications in Organic Chemistry and Medicinal Research

Synthetic Building Blocks

Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate serves as a valuable reagent for the preparation of terminally functionalized [n]staffanes, which are linear arrays of bicyclo[1.1.1]pentane units . These staffane structures represent an interesting class of rigid-rod molecules with potential applications in materials science and molecular electronics.

The compound's well-defined three-dimensional architecture makes it an attractive building block for constructing molecules with precisely positioned functional groups in three-dimensional space. This characteristic is particularly valuable in medicinal chemistry, where spatial arrangement of pharmacophores can significantly influence biological activity.

Medicinal Chemistry Applications

The bicyclo[1.1.1]pentane (BCP) core has gained prominence in medicinal chemistry as a bioisosteric replacement for phenyl rings and other aromatic systems. The derivatives of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate provide versatile building blocks for incorporating this bioisosteric unit into drug candidates .

The gram-scale transformations of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid to various functional derivatives directly support medicinal chemistry efforts . These BCP-containing building blocks can be integrated into potential drug molecules to explore structure-activity relationships and optimize pharmacokinetic properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator